molecular formula C11H13N B8366767 1,2,2a,3,4,5-Hexahydrobenz[cd]indole

1,2,2a,3,4,5-Hexahydrobenz[cd]indole

Cat. No.: B8366767
M. Wt: 159.23 g/mol
InChI Key: MFVFAPQCEUCUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2a,3,4,5-Hexahydrobenz[cd]indole is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1,2,2a,3,4,5-hexahydrobenzo[cd]indole

InChI

InChI=1S/C11H13N/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h2,4,6,9,12H,1,3,5,7H2

InChI Key

MFVFAPQCEUCUSG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC3=CC=CC(=C23)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.0 g of 1-benzoyl-1,2,2a,3,4,5-hexahydrobenz[cd]indol-5-one, 2.7 g of potassium hydroxide, 2 ml of hydrazine hydrate and 20 ml of ethylene glycol was heated at 120° C. for 2 hours and then at 190° C. for 3 hours. After mixture cooling, water was added, and the reaction product was extracted with dichloromethane. After the extract was dried over magnesium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: dichloromethane-ethyl acetate=10:1 (v/v)) to yield 1.9 g of 1,2,2a,3,4,5-hexahydrobenz[cd]indole as a colorless crystal having a melting point of 58° to 59° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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